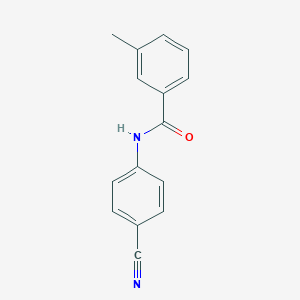

N-(4-cyanophenyl)-3-methylbenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H12N2O |

|---|---|

Molecular Weight |

236.27g/mol |

IUPAC Name |

N-(4-cyanophenyl)-3-methylbenzamide |

InChI |

InChI=1S/C15H12N2O/c1-11-3-2-4-13(9-11)15(18)17-14-7-5-12(10-16)6-8-14/h2-9H,1H3,(H,17,18) |

InChI Key |

SUGBEAJLPVSROX-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC=C(C=C2)C#N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

General Synthetic Routes for N-(4-cyanophenyl)-3-methylbenzamide and Related Analogues

The construction of this compound and its derivatives hinges on key chemical reactions, primarily amide bond formation and the introduction of the nitrile group.

Amide Bond Formation Strategies

The most direct and common method for synthesizing this compound is through the formation of an amide bond. This is typically achieved by reacting a derivative of 3-methylbenzoic acid with 4-aminobenzonitrile (B131773). A prevalent laboratory and industrial-scale method involves the use of an acyl chloride. Specifically, 3-methylbenzoyl chloride is reacted with 4-aminobenzonitrile, often in the presence of a base like pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct.

Alternatively, peptide coupling reagents can be employed to facilitate the reaction between 3-methylbenzoic acid and 4-aminobenzonitrile directly. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are effective for this purpose.

A study on the synthesis of novel benzamide (B126) derivatives as potential anticancer agents utilized a similar amide bond formation strategy, reacting various substituted benzoyl chlorides with aminobenzonitriles. Another research effort focused on the development of inhibitors for the Dengue virus protease, where a key step was the amide coupling of substituted benzoic acids with 4-aminobenzonitrile, highlighting the versatility of this synthetic approach.

Cyanation Reactions

The cyano group is a critical feature of the target molecule. While starting with 4-aminobenzonitrile is the most straightforward approach, the nitrile functionality can also be introduced at a later stage of the synthesis through a cyanation reaction. A powerful method for this is the palladium-catalyzed cyanation of an aryl halide.

In this scenario, a precursor such as N-(4-bromophenyl)-3-methylbenzamide would be subjected to a palladium catalyst, a cyanide source like zinc cyanide or potassium cyanide, and a suitable ligand. This reaction, often referred to as the Rosenmund-von Braun reaction, is highly efficient for introducing a cyano group onto an aromatic ring. Research into the synthesis of novel PARP inhibitors has demonstrated the successful use of palladium-catalyzed cyanation on a brominated precursor to yield the desired nitrile-containing compound.

Functional Group Interconversions on the Benzamide Scaffold

The benzamide core of this compound allows for various functional group interconversions. For instance, the methyl group at the 3-position could potentially be oxidized to a carboxylic acid or a benzylic alcohol under controlled conditions, leading to different derivatives.

Conversely, related functional groups can be transformed into the desired moieties. For example, a methoxy (B1213986) group at the 3-position could be cleaved to a hydroxyl group, which could then be further modified. Similarly, a nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, showcasing the chemical versatility of the molecule. A study on the synthesis of dipeptidyl-peptidase IV inhibitors involved the manipulation of methoxy and nitrile groups on a benzamide-like scaffold. Furthermore, research on histone deacetylase inhibitors has shown various substitutions on the benzamide scaffold, indicating the possibility of a wide range of functional group interconversions.

Strategies for Derivatization and Analogue Synthesis

The development of analogues of this compound is crucial for exploring its chemical space and potential applications. This can be achieved by modifying different parts of the molecule.

Structural Modifications at the 3-Methyl Position

The 3-methyl group on the benzoyl moiety is a prime site for modification to generate analogues. By starting with different 3-substituted benzoic acids, a variety of derivatives can be synthesized. For example, using 3-methoxybenzoic acid or 3-iodobenzoic acid would yield N-(4-cyanophenyl)-3-methoxybenzamide and N-(4-cyanophenyl)-3-iodobenzamide, respectively.

Research on dipeptidyl-peptidase IV inhibitors has explored the impact of substituting the 3-position with a methoxy group. Additionally, studies on other enzyme inhibitors have utilized a range of substituents at this position, including halogens like iodine, to probe the structure-activity relationship.

| Starting Material | Resulting Analogue |

| 3-Methoxybenzoic acid | N-(4-cyanophenyl)-3-methoxybenzamide |

| 3-Iodobenzoic acid | N-(4-cyanophenyl)-3-iodobenzamide |

| 3-(Trifluoromethyl)benzoic acid | N-(4-cyanophenyl)-3-(trifluoromethyl)benzamide |

Modifications to the N-Substituted Phenyl Ring

The N-substituted phenyl ring offers another avenue for derivatization. Instead of 4-aminobenzonitrile, one could use isomers like 2-aminobenzonitrile (B23959) or 3-aminobenzonitrile (B145674) to synthesize N-(2-cyanophenyl)-3-methylbenzamide or N-(3-cyanophenyl)-3-methylbenzamide.

Furthermore, other substitutions on this phenyl ring can be explored. Starting with anilines bearing different functional groups, such as halogens, alkyls, or alkoxides, would result in a diverse library of analogues. For instance, reacting 3-methylbenzoyl chloride with 4-amino-2-chlorobenzonitrile (B1265742) would yield N-(2-chloro-4-cyanophenyl)-3-methylbenzamide.

The synthesis of inhibitors of the production of amyloid β-peptide has involved the use of 2-aminobenzonitrile to create N-(2-cyanophenyl) benzamide derivatives. Other research has explored a variety of substitutions on the N-phenyl ring to develop potent enzyme inhibitors.

| Starting Aniline (B41778) | Resulting Analogue |

| 2-Aminobenzonitrile | N-(2-cyanophenyl)-3-methylbenzamide |

| 3-Aminobenzonitrile | N-(3-cyanophenyl)-3-methylbenzamide |

| 4-Amino-2-chlorobenzonitrile | N-(2-chloro-4-cyanophenyl)-3-methylbenzamide |

Incorporation of Heterocyclic Moieties in Analogues (e.g., piperazine (B1678402), pyrazole (B372694), triazole)

The core benzamide scaffold has been extensively modified through the incorporation of various heterocyclic moieties to explore and enhance pharmacological activities. The introduction of rings such as piperazine, pyrazole, and triazole can significantly alter the parent molecule's properties, including receptor binding affinity, selectivity, and pharmacokinetic profile.

Piperazine

The piperazine ring is a common feature in many pharmacologically active compounds and has been incorporated into benzamide analogues to explore its effect on biological activity. Synthetic strategies often involve coupling a pre-formed piperazine-containing fragment with the benzamide core.

For instance, a series of N-(2-aminophenyl)-4-(3-(4-arylpiperazin-1-yl)prop-1-en-2-yl)benzamide derivatives were synthesized to act as lysine (B10760008) deacetylase inhibitors. The synthesis involved a palladium-catalyzed reaction between N-(2-aminophenyl)-4-iodobenzamide, allene (B1206475) gas, and various substituted phenylpiperazines. nih.gov This approach allows for the introduction of diverse substituents on the piperazine ring, enabling the exploration of structure-activity relationships. nih.gov In other work, researchers synthesized benzamide derivatives incorporating a piperazine moiety as potential anti-Alzheimer agents by evaluating their acetylcholinesterase inhibitory activity. researchgate.net Hybrid molecules combining quinazolinone and piperazine have also been synthesized and evaluated for their antimicrobial properties. ijpras.com The general synthetic route for these complex hybrids involves a multi-step process culminating in the reaction of N-(2-(4-(4-(2-chloroacetyl) piperazin-1-yl) phenyl) -4-oxoquinazolin-3(4H) -yl) benzamide with various anilines. ijpras.com

Table 1: Examples of Piperazine-Containing Benzamide Analogues and Their Synthesis

| Compound Name | Synthetic Precursors | Catalyst/Reagents | Target/Application | Ref |

|---|---|---|---|---|

| N-(2-aminophenyl)-4-(3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)prop-1-en-2-yl)benzamide | N-(2-aminophenyl)-4-iodobenzamide, 1-(trifluoro-m-tolyl)piperazine, allene gas | tris(dibenzylideneacetone)dipalladium(0), tri-2-furylphosphine, K₂CO₃ | Lysine Deacetylase Inhibitor | nih.gov |

| N-(2-aminophenyl)-4-(3-(4-(pyridin-2-yl)piperazin-1-yl)prop-1-en-2-yl)benzamide | N-(2-aminophenyl)-4-iodo-benzamide, 1-(2-pyridyl)piperazine, allene gas | tris(dibenzylideneacetone)dipalladium(0), tri-2-furylphosphine, K₂CO₃ | Lysine Deacetylase Inhibitor | nih.gov |

| N-(4-oxo-2-(4-(4-(2-(phenylamino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H) -yl) benzamide | N-(2-(4-(4-(2-chloroacetyl) piperazin-1-yl) phenyl) -4-oxoquinazolin-3(4H) -yl) benzamide, aniline | Glacial acetic acid | Antimicrobial | ijpras.com |

| Benzhydrylpiperazine-coupled nitrobenzenesulfonamide hybrids | Benzhydrylpiperazine, Boc-protected amino acids, nitro-substituted benzene (B151609) sulfonyl chloride | HATU, DIPEA, TFA | Antituberculosis | acs.org |

Pyrazole

The pyrazole ring system is another key heterocycle introduced into benzamide structures, often acting as a bioisostere for other functional groups to create analogues with novel properties. mdpi.comresearchgate.net Research has demonstrated that transferring a benzamide moiety to a pyrazole scaffold can generate potent compounds, such as N-phenyl-1H-pyrazole-4-carboxamide templates targeting Aurora-A kinase. encyclopedia.pub

The synthesis of these analogues can be complex. One approach involves designing novel benzamides substituted with pyrazole-linked 1,2,4-oxadiazoles via bioisosterism. The synthesis starts with a Knorr cyclization reaction to form the pyrazole ring, followed by several steps including chlorination, hydrolysis, cyclization, and condensation to yield the final target compounds. mdpi.comresearchgate.net Another versatile method for creating benzamide-based 5-aminopyrazoles involves the reaction of benzoyl isothiocyanate with malononitrile (B47326) in the presence of a base, followed by alkylation and subsequent cyclization with hydrazine (B178648). nih.govresearchgate.net This route provides a foundation for further derivatization into fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. nih.govresearchgate.net

Table 2: Synthetic Approaches for Pyrazole-Containing Benzamide Analogues

| Target Scaffold | Initial Reactants | Key Steps | Application/Rationale | Ref |

|---|---|---|---|---|

| Pyrazole-linked 1,2,4-oxadiazole (B8745197) benzamides | Ethyl acetoacetate, hydrazine hydrate | Knorr pyrazole synthesis, chlorination, hydrolysis, condensation | Bioisosterism; pesticidal lead compounds | mdpi.comresearchgate.net |

| Benzamide-based 5-aminopyrazoles | Benzoyl isothiocyanate, malononitrile, alkyl halides, hydrazine hydrate | Formation of potassium thiolate salt, alkylation, reaction with hydrazine | Antiviral agents; creation of fused heterocycles | nih.govresearchgate.net |

| N-((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)-1,3-diphenyl-1H-pyrazole-4-carboxamides | Pyrazole moiety with two aryl ring systems | Introduction of electron-withdrawing and -donating groups | Anticancer | encyclopedia.pub |

Triazole

The 1,2,3-triazole ring has been widely used as a bioisostere for the amide bond in medicinal chemistry. unimore.it Its incorporation into benzamide analogues is intended to enhance binding affinity and selectivity for various biological targets, as well as to improve physicochemical properties like solubility. nih.govacs.orgnih.gov The triazole's stability and its ability to form hydrogen bonds make it an attractive moiety for molecular design. unimore.itnih.gov

A prominent synthetic method for incorporating the 1,2,3-triazole ring is the Huisgen copper-catalyzed cycloaddition, also known as "click chemistry," between an alkyne and an azide. mdpi.com This reaction is robust and allows for the efficient creation of diverse analogues. For example, triazole bioisosteres of the nematicide flutolanil (B150245) were prepared via this method. mdpi.com In another study, the introduction of a triazole ring into the benzamide moiety of tetrahydroisoquinolinyl benzamide analogues led to compounds with high affinity and selectivity for the σ₂ receptor. nih.govacs.org The synthesis involved replacing substituted groups on the benzamide ring with a triazole group, demonstrating that even subtle structural changes can significantly impact receptor binding. nih.govacs.org

Table 3: Examples of Triazole-Containing Benzamide Analogues

| Compound Class | Synthetic Strategy | Key Findings | Ref |

|---|---|---|---|

| Tetrahydroisoquinolinyl triazole carboxamides | Introduction of a triazole ring onto the benzamide moiety. | Identified compounds with high affinity and selectivity for σ₂ receptors. Compound 24f showed Kᵢ = 5.5 nM for σ₂. | nih.govacs.org |

| Triazole bioisosteres of flutolanil | Huisgen copper-catalyzed cycloaddition between alkynes and azides. | Designed as amide bond replacements to target A. suum complex II. | mdpi.com |

| Benzothiazinone-triazole hybrids | Click cycloaddition protocol between BTZ-S-propargyl intermediates and various azides. | Designed to improve solubility and act as potential anti-TB agents. | nih.gov |

Library Synthesis Approaches for Benzamide-Based Compounds

The development of benzamide-based therapeutic agents often relies on library synthesis, a strategy that enables the rapid generation and screening of a large number of structurally related compounds. This high-throughput approach is crucial for identifying lead compounds and optimizing structure-activity relationships (SAR).

One key strategy involves systematically modifying the core benzamide scaffold. This can include altering the length of the molecule and varying the substitutions on terminal aromatic rings. tandfonline.com By creating a library of compounds with diverse structural features, researchers can probe the key requirements for biological activity. For example, a study on benzamide-based histone deacetylase (HDAC) inhibitors found that shorter molecular lengths and the presence of an amino group at a specific position were critical for potent inhibition. tandfonline.com

Another approach is to broaden the substrate scope of a known reaction to generate a diverse library. mdpi.com For instance, after optimizing an oxidation reaction to create a 2-(4-hydroxyphenoxy)benzamide scaffold, researchers expanded the library by using a variety of substituted primary and secondary amines in an amine-ester exchange reaction to produce new substrates for the oxidation. mdpi.com This method allows for the creation of a wide array of derivatives from a common intermediate.

The structural diversity of previously screened libraries has included benzamides with a vast number of substitution patterns on the aromatic rings and different linker chains connecting various molecular fragments. mdpi.com The design of such libraries is often based on bioisosteric replacement, where functional groups are swapped with others that have similar physical or chemical properties, as seen in the replacement of an amide group with a triazole ring. mdpi.com These libraries are then screened using high-throughput assays to measure a desired biological activity, such as the nematicidal activity against C. elegans, to identify promising candidates for further development. mdpi.com

Structure Activity Relationship Sar and Structure Pharmacokinetic Relationship Spr Studies

Influence of Substituent Variations on Biological Activities

The potency and selectivity of benzamide (B126) derivatives are highly sensitive to the nature and placement of different chemical groups on the aromatic rings.

The position of the cyano group and the presence of halogens on the N-phenyl ring are critical determinants of biological activity. Studies on related benzamide analogues have shown that electron-withdrawing groups, such as the cyano (CN) group, at the para-position of the N-phenyl ring can enhance potency. For instance, in a series of N-phenylbenzamides designed as antischistosomal agents, para-substitution with electron-withdrawing functionalities was found to be important for activity. nih.gov The replacement of two carbon atoms in an active compound with nitrogen atoms to create a pyridazine (B1198779) ring, as seen in one analogue, led to a complete loss of activity, highlighting the specific structural requirements for potency. nih.gov

Halogenation also plays a significant role. In a series of benzamide derivatives evaluated as sigma-1 protein ligands, compounds with chloro (Cl), cyano (CN), or nitro (NO₂) groups at the 4-position of the benzamide scaffold demonstrated excellent affinity and selectivity for the sigma-1 receptor (S1R) over the sigma-2 receptor (S2R). nih.gov The nature and position of halogen atoms on the benzamide scaffold were shown to be important for activity. nih.gov Similarly, in a study of 2-hydroxy-N-phenylbenzamides as cholinesterase inhibitors, halogenation of the salicylanilide (B1680751) core was found to be essential for improving inhibitory concentrations. mdpi.com Specifically, 5-bromo- and 5-chloro-2-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]benzamides showed significantly lower IC₅₀ values for butyrylcholinesterase (BuChE). mdpi.com

The following table summarizes the impact of cyano and halogen substitutions on the biological activity of related benzamide analogues:

Table 1: Impact of Cyano and Halogen Substitutions on Biological Activity| Compound Class | Substitution | Position | Observed Effect on Activity | Reference |

|---|---|---|---|---|

| N-phenylbenzamides | Electron-withdrawing groups | para on N-phenyl ring | Improved antischistosomal potency | nih.gov |

| Benzamide derivatives | Cl, CN, NO₂ | 4-position of benzamide | Excellent affinity and selectivity for S1R | nih.gov |

| 2-Hydroxy-N-phenylbenzamides | Halogenation | Salicylanilide core | Essential for improving BuChE inhibition | mdpi.com |

| 2-Hydroxy-N-phenylbenzamides | 5-Bromo, 5-Chloro | Salicylanilide core | Significantly lower IC₅₀ for BuChE | mdpi.com |

The presence and position of methyl, alkyl, and methoxy (B1213986) groups on the benzamide ring significantly modulate the biological activity of these compounds. In a study of N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides, a methyl group at the ortho or para position of the benzoyl ring enhanced anticancer activity, whereas a meta-positioned methyl group had no effect. nih.gov This suggests that the steric and electronic properties of the methyl group, and its specific location, are crucial for interaction with the biological target. The introduction of a methyl group can also lead to substantial improvements in binding affinity, sometimes by a factor of ten or more. nih.gov

Methoxy substituents also play a vital role. In a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides investigated as choline (B1196258) transporter inhibitors, the methoxy group was a key feature of the lead compounds. nih.gov Furthermore, in a study on bleaching herbicides, N-benzyl-2-methoxy-5-propargyloxybenzoamides demonstrated that the ortho-methoxyl moiety was crucial for their herbicidal activity. bohrium.com The introduction of a methoxy group can also enhance antioxidant capacity in certain amino-substituted benzamide derivatives. acs.org

The table below details the influence of methyl and other substituents on the benzamide ring:

Table 2: Influence of Methyl, Alkyl, and Methoxy Substituents| Compound Series | Substituent | Position | Effect on Activity | Reference |

|---|---|---|---|---|

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Methyl | ortho or para | Enhanced anticancer activity | nih.gov |

| N-(1-benzyl-3,5-dimethyl-1H-pyrazol-4-yl)benzamides | Methyl | meta | No effect on anticancer activity | nih.gov |

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Methoxy | 4-position | Key feature for choline transporter inhibition | nih.gov |

| N-benzyl-2-methoxy-5-propargyloxybenzoamides | Methoxy | ortho | Crucial for herbicidal activity | bohrium.com |

| Amino-substituted benzamides | Methoxy | - | Enhanced antioxidant capacity | acs.org |

Modifications to the N-phenyl ring, including the introduction of various substituents and the creation of fused ring systems, have profound effects on the biological activity of benzamide analogues.

In the context of antischistosomal agents, electron-withdrawing substituents at both the meta and para positions of the anilide and carboxylic acid portions of N-phenylbenzamide analogues generally improve potency. nih.gov Combining meta and para substitutions is also compatible with activity. nih.gov However, di-meta substitution on both phenyl rings can completely abolish activity, suggesting that at least one para-substitution may be necessary. nih.gov

The introduction of fused ring systems can also significantly alter activity. For example, a series of 6-(1-substituted piperidin-4-yloxy)-3,4-dihydro-2H-isoquinolin-1-one derivatives, which are constrained analogues of 4-(1-substituted piperidin-4-yloxy) benzamides, were synthesized and showed potent binding affinity for the H3 receptor. nih.gov In another study, the replacement of a phenyl ring with a saturated cyclohexyl group in an anticancer compound led to reduced activity, emphasizing the importance of an aromatic ring at that position. nih.gov

The following table summarizes the effects of N-phenyl ring substitutions and fused systems:

Table 3: Effects of N-Phenyl Ring Substitutions and Fused Systems| Compound Class | Modification | Observation | Reference |

|---|---|---|---|

| N-phenylbenzamides | Electron-withdrawing groups at meta and para positions | Improved antischistosomal potency | nih.gov |

| N-phenylbenzamides | Di-meta substitution on both phenyl rings | Abolished activity | nih.gov |

| 4-(1-substituted piperidin-4-yloxy) benzamides | Fused to 3,4-dihydro-2H-isoquinolin-1-one | Potent H3 receptor binding affinity | nih.gov |

| Anticancer benzamide analogue | Replacement of phenyl with cyclohexyl | Reduced activity | nih.gov |

Conformational Analysis and Stereochemical Impact on Activity in Benzamide Derivatives

Conformational analysis of various benzamide derivatives has revealed that specific folded or extended conformers may be responsible for their pharmacological effects. For instance, theoretical studies on dopamine (B1211576) antagonistic benzamide drugs have shown that the relative stability of folded versus extended conformations can differ significantly between related compounds, which has implications for their interaction with the dopamine receptor. nih.gov Computational studies, including Density Functional Theory (DFT), are often employed to predict the lowest energy conformers and understand their electronic properties, which can be correlated with bioactivity. tandfonline.comresearchgate.net

Correlation of Structural Features with Binding Affinity and Selectivity for Biological Targets

A key aspect of SAR studies is to correlate specific structural features with the binding affinity and selectivity of a compound for its biological target. Electron-withdrawing groups, such as nitro and trifluoromethyl groups on the phenyl rings of N-phenylbenzamide analogues, have been shown to be essential for antischistosomal potency. dspace.unza.zm In some cases, the orientation of the amide bond itself does not appear to be a critical feature for activity, as an amide-reversed analogue retained potency. nih.gov

Selectivity is also heavily influenced by structural modifications. In the development of sigma-1 receptor ligands, the presence of specific halogeno atoms on the benzamide scaffold, the length of the linker chain, and the nature of the amine group all contributed to selectivity against the sigma-2 receptor. nih.gov For a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides, benzylic heteroaromatic amide moieties were found to be the most potent inhibitors of the choline transporter. nih.gov

The table below illustrates the correlation of structural features with binding affinity and selectivity:

Table 4: Correlation of Structural Features with Binding Affinity and Selectivity| Compound Class | Structural Feature | Effect on Binding/Selectivity | Target | Reference |

|---|---|---|---|---|

| N-phenylbenzamides | Nitro and trifluoromethyl groups on phenyl rings | Essential for antischistosomal potency | Not specified | dspace.unza.zm |

| Benzamide derivatives | Halogeno atoms on benzamide scaffold, linker length, amine nature | Conferred selectivity for S1R over S2R | Sigma-1 Receptor | nih.gov |

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Benzylic heteroaromatic amide moieties | Most potent inhibition | Choline Transporter | nih.gov |

| N-phenylbenzamides | Amide-reversed analogue | Retained antischistosomal potency | Not specified | nih.gov |

Exploration of Structure-Pharmacokinetic Relationships in Preclinical Models of Benzamide Analogues

Understanding the relationship between a compound's structure and its pharmacokinetic properties (absorption, distribution, metabolism, and excretion) is crucial for drug development. In preclinical models, various benzamide analogues have been studied to elucidate these relationships.

For a series of histamine (B1213489) H3 receptor antagonists, which included benzamide derivatives, the pharmacokinetic profile was a key part of the investigation. nih.gov Similarly, for inhibitors of the choline transporter, compounds were evaluated in cassette dosing studies in mice to determine plasma and brain concentrations, providing insights into their distribution and blood-brain barrier penetration. nih.gov

Metabolic stability is another critical pharmacokinetic parameter. In a study of benzamides as Mycobacterium tuberculosis inhibitors, analogues were designed to replace a metabolically labile morpholine (B109124) group to improve physicochemical and pharmacokinetic properties. acs.org The resulting compounds showed improved stability in human liver microsomes. acs.org

The table below provides examples of structure-pharmacokinetic relationship studies:

Table 5: Structure-Pharmacokinetic Relationship Studies in Benzamide Analogues| Compound Class | Pharmacokinetic Parameter Studied | Preclinical Model | Key Finding | Reference |

|---|---|---|---|---|

| Histamine H3 receptor antagonists | General pharmacokinetic profile | Not specified | Profile was a key part of the study | nih.gov |

| Choline transporter inhibitors | Plasma and brain concentrations | Mice | Provided data on distribution and blood-brain barrier penetration | nih.gov |

| Mycobacterium tuberculosis inhibitors | Metabolic stability | Human liver microsomes | Replacement of a labile group improved stability | acs.org |

Preclinical Research Applications and Biological Evaluation

In Vitro Pharmacological Characterization

The in vitro evaluation of N-(4-cyanophenyl)-3-methylbenzamide and related compounds has been crucial in elucidating their mechanisms of action at the molecular and cellular levels. These studies have utilized a variety of assays to characterize their pharmacological profiles.

While specific receptor binding data for this compound is not extensively detailed in the provided results, extensive research has been conducted on structurally related compounds, particularly those targeting dopamine (B1211576) receptors. For instance, the compound N-((4-(2-cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide, also known as PD168077, has been identified as a potent and selective dopamine D4 receptor agonist. manchester.ac.uknih.gov Studies on mutant D2 receptors have shown that certain D4-selective ligands, including PD168077, exhibit significantly increased affinity for the mutated D2 receptor, highlighting the role of specific amino acid residues in determining ligand selectivity. nih.gov

Competitive binding assays are a standard method to determine the affinity of a compound for a specific receptor. In these assays, the test compound competes with a radiolabeled ligand known to bind to the target receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value. The affinity of the compound is often expressed as the equilibrium dissociation constant (Ki).

Table 1: Receptor Binding Affinities of Related Compounds

| Compound | Receptor | Affinity (Ki/IC50) | Assay Type |

|---|---|---|---|

| N-((4-(2-cyanophenyl)-1-piperazinyl)methyl)-3-methylbenzamide (PD168077) | Dopamine D4 | Potent agonist | Functional assays, not direct binding Ki |

| A-381393 | Dopamine D4.4 | Ki = 1.5 nM | [3H]-spiperone competition binding |

| Clozapine | Dopamine D4.4 | Ki = 30.4 nM | [3H]-spiperone competition binding |

Enzyme activity assays are employed to assess the ability of a compound to modulate the function of specific enzymes. These assays are critical for identifying potential therapeutic agents that target enzymatic pathways. For instance, deacetylation assays are used to screen for inhibitors of sirtuins, a class of enzymes involved in various cellular processes. nih.gov In such assays, the inhibition of the deacetylase activity of enzymes like SIRT2 is measured, often by quantifying the acetylation level of a known substrate like α-tubulin. nih.gov

Carbonic anhydrase inhibition is another area of interest. While direct data for this compound is not available, related benzamide (B126) and cyanophenyl-containing compounds have been investigated for their inhibitory effects on this enzyme family.

Antiproliferative activities are often initially evaluated in enzyme systems before moving to cell-based assays. For example, the inhibition of enzymes crucial for cancer cell growth, such as kinases, can be assessed. While there is no specific information on this compound in this context, the broader class of benzamides has been explored for such activities.

Table 2: Enzyme Inhibition Data for Related Compounds

| Compound Class | Enzyme Target | Activity | Assay Type |

|---|---|---|---|

| 3-(Benzylsulfonamido)benzamides | SIRT2 | Potent inhibition | Deacetylation assay nih.gov |

| (4-Cyanophenyl)glycine Derivatives | Lysine (B10760008) Specific Demethylase 1 (LSD1) | Reversible inhibition | Biochemical and biophysical assays manchester.ac.uk |

| Aryl acid adenylating enzymes | Various | Inhibition constants determined | Hydroxamate–MesG coupled continuous assay nih.gov |

Cell-based assays provide a more physiologically relevant context to evaluate the biological effects of a compound. These assays can measure a wide range of cellular responses.

GABAergic currents in neurons: The D4 receptor agonist PD168077 has been shown to decrease postsynaptic GABAA receptor currents in prefrontal cortex pyramidal neurons. jneurosci.org This effect was blocked by a D4 antagonist, indicating it was mediated by D4 receptors. jneurosci.org Further studies have demonstrated that D4 receptor activation can suppress GABAergic inhibitory postsynaptic currents (IPSCs) in the globus pallidus and subthalamic nucleus. jneurosci.orgnih.govnih.gov

NMDAR surface expression: While not directly studying this compound, research on related pathways indicates that dopamine receptor modulation can influence NMDA receptor function, which is critical for learning and memory. manchester.ac.uk

α-tubulin acetylation: In the context of sirtuin inhibition, cell-based assays measuring the acetylation of α-tubulin are used to confirm the in-cell activity of potential inhibitors. nih.gov Increased α-tubulin acetylation is a marker of SIRT2 inhibition. nih.gov

Antiproliferative activities in cell lines: Compounds are frequently tested for their ability to inhibit the growth of various cancer cell lines. For example, derivatives of (4-cyanophenyl)glycine have been developed as inhibitors of Lysine Specific Demethylase 1 (LSD1) and have shown antiproliferative effects in cell lines where LSD1 is overexpressed. manchester.ac.uk

Table 3: Summary of Cell-Based Assay Findings

| Assay Type | Compound/Class | Key Finding | Cell Type |

|---|---|---|---|

| GABAergic currents | PD168077 | Decreased GABAA receptor currents jneurosci.org | Prefrontal cortex pyramidal neurons jneurosci.org |

| α-tubulin acetylation | SIRT2 inhibitors | Increased α-tubulin acetylation nih.gov | Neuronal cell lines (ST14A, Neuro2a) nih.gov |

| Antiproliferation | (4-Cyanophenyl)glycine derivatives | Inhibited cell growth manchester.ac.uk | Cancer cell lines with LSD1 overexpression manchester.ac.uk |

High-throughput screening (HTS) is a powerful method for identifying novel bioactive compounds from large chemical libraries. nih.govevotec.com This approach allows for the rapid testing of thousands of compounds in a specific assay. For example, HTS was used to identify (4-cyanophenyl)glycine derivatives as reversible inhibitors of LSD1. manchester.ac.uk The process typically involves a primary screen to identify "hits," followed by secondary assays to confirm activity and eliminate false positives. nih.govevotec.com

In Vivo Pharmacological Investigations (in animal models)

In vivo studies in animal models are essential for understanding the physiological and behavioral effects of a compound.

Effects on cognitive function: The D4 receptor agonist PD168077 has been shown to reverse cognitive deficits in a rat model of schizophrenia. nih.gov Specifically, it improved performance in the novel object recognition task, suggesting a role for D4 receptor activation in enhancing recognition memory. nih.gov Conversely, activation of D4 receptors in the anterior cingulate cortex has been linked to an erroneous expectation of reward in a rat model of gambling. nih.gov

Effects on reward pathways: Dopamine pathways are central to reward processing. The modulation of these pathways by compounds like D4 receptor agonists can have significant behavioral consequences, as seen in the gambling model. nih.gov

Specific physiological responses: The D4 receptor agonist PD168077 has been found to induce penile erection when injected into the paraventricular nucleus of male rats, an effect that is blocked by a selective D4 antagonist. researchgate.net This suggests that D4 receptors in this brain region are involved in modulating erectile function. researchgate.net In contrast, the same compound had no effect on eye-blinking count in common marmosets, a behavior modulated by D1 receptor agonists. nih.gov

Table 4: Summary of In Vivo Neuropharmacological Findings

| Study Focus | Compound | Animal Model | Key Finding |

|---|---|---|---|

| Cognitive function | PD168077 | Rat (schizophrenia model) | Reversed cognitive deficits nih.gov |

| Reward pathways | PD168077 | Rat (gambling model) | Enhanced erroneous expectation of reward nih.gov |

| Penile erection | PD168077 | Rat | Induced penile erection researchgate.net |

| Eye blinking | PD168077 | Common marmoset | No effect nih.gov |

Studies in Animal Disease Models (e.g., cancer, neurological disorders, inflammation, infectious diseases using related benzamide derivatives)

Benzamide derivatives have been evaluated in a range of preclinical animal models, demonstrating their potential utility across several disease areas.

Cancer: Radiolabeled benzamide derivatives are noted for their ability to bind to melanin, which has led to their evaluation in melanoma models. aacrjournals.orgnih.gov For instance, [131I]MIP-1145, an 131I-labeled benzamide, was studied in mice with SK-MEL-3 human melanoma xenografts. aacrjournals.orgnih.gov This compound showed significant tumor uptake and retention. aacrjournals.orgnih.gov In a glioma orthotopic model, the benzamide derivative C16 was administered to mice and demonstrated potent efficacy. acs.org Another compound, the tris-benzamide 18h, showed strong antiproliferative activity in vivo in models of ERα-positive breast cancer. acs.org Benzamide riboside (BR), a synthetic C-nucleoside, has also been shown to be a potent growth inhibitor of cancer cells in vivo, with preclinical studies conducted in leukemia models. nih.gov

Neurological Disorders: The therapeutic potential of benzamides in neurological disorders has been explored in various animal models. In a mouse model of global cerebral ischemia, post-ischemic treatment with benzamide was found to protect against delayed neuronal death in the hippocampus and reverse memory impairment. researchgate.net SIRT2 inhibitors, including 3-(benzylthio)benzamide derivatives, have shown promise in models of neurodegenerative diseases like Parkinson's and Huntington's disease by increasing neuronal survival and reducing protein aggregation. nih.gov Furthermore, certain benzamide derivatives known as ampakines have been effective in animal models for treating various neuronal disorders. mdpi.com In a rodent model of neurodegeneration, newly synthesized benzimidazole (B57391) derivatives provided neuroprotection. tandfonline.com

Inflammation: The anti-inflammatory properties of benzamide derivatives are frequently assessed using the carrageenan-induced rat paw edema model. In one study, several 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives exhibited greater edema inhibition than the standard drug, diclofenac (B195802) sodium. nih.gov Similarly, other novel N-(phenylcarbamothioyl)benzamide and N-pyrazolyl benzamide derivatives have demonstrated promising anti-inflammatory activity in this model. scispace.comresearchgate.net Benzimidazole derivatives have also shown significant inhibitory potency in the same assay. ekb.eg

Infectious Diseases: The utility of benzamides extends to infectious disease models. A series of benzamide derivatives were identified as potent inhibitors of the influenza A virus nucleoprotein, with compound 39 showing notable efficacy in blocking viral replication. scirp.org In the context of HIV, a mercaptobenzamide (MDH-1-38) and its prodrug (NS1040) were evaluated for their antiviral activity against various HIV-1 clinical isolates. nih.gov Additionally, ortho-substituted benzamides have been identified as having excellent nematicidal activity against parasitic nematodes like C. elegans. mdpi.com

Table 1: Examples of Benzamide Derivatives in Animal Disease Models

| Derivative Class/Compound | Disease Model | Animal Model | Key Findings | Reference(s) |

|---|---|---|---|---|

| Radiolabeled Benzamide | Metastatic Melanoma | Mice with SK-MEL-3 xenografts | High tumor uptake and retention; dose-dependent increase in survival. | aacrjournals.orgnih.gov |

| C16 | Glioma | Nude mice (orthotopic model) | Potent in vivo antitumor efficacy. | acs.org |

| Benzamide | Global Cerebral Ischemia | Mouse | Protected against delayed neuronal death and reversed memory impairment. | researchgate.net |

| SIRT2 Inhibitors | Parkinson's/Huntington's | Animal models | Increased neuronal survival and reduced protein aggregation. | nih.gov |

| Dihydroquinazolinyl Benzamides | Inflammation | Rat (carrageenan-induced paw edema) | Showed better edema inhibition percentages than diclofenac sodium. | nih.gov |

| Benzamide Derivative (Cpd 39) | Influenza A | (Not specified in vivo) | Potent anti-influenza A activity by inhibiting viral nucleoprotein. | scirp.org |

| Mercaptobenzamide (MDH-1-38) | HIV-1 | (Evaluated against clinical isolates) | Active against low passage clinical HIV-1 strains. | nih.gov |

Assessment of Biological Efficacy and Modulation of Physiological Responses in Preclinical Settings

The evaluation of benzamide derivatives in preclinical models involves assessing their biological efficacy through various quantitative measures and observing their modulation of physiological and pathological responses.

Modulation of Pathological Markers and Processes: In cancer models, the efficacy of benzamide derivatives is often measured by their impact on tumor growth and survival rates. Treatment with [131I]MIP-1145 in melanoma-bearing mice resulted in a significant reduction in tumor growth and a durable survival response. nih.gov For the glioma inhibitor C16, efficacy was quantified by measuring the bioluminescence signal intensity from the tumor, which was significantly reduced, and by observing a longer survival curve for treated mice compared to the vehicle group. acs.org The tris-benzamide 18h was shown to disrupt the interaction between the estrogen receptor α (ERα) and its coregulators, thereby inhibiting ERα-mediated transcriptional activity. acs.org

Modulation of Neurological and Behavioral Responses: In neurological studies, efficacy is assessed through both behavioral tests and cellular-level analysis. For instance, in a mouse model of cerebral ischemia, benzamide treatment significantly reversed anterograde memory impairment, which was evaluated using passive avoidance and elevated plus maze tasks. researchgate.net This behavioral improvement correlated with a decrease in the expression of inducible nitric oxide synthase (iNOS) and a reduction in the number of apoptotic neurons in the hippocampus. researchgate.net For neurodegenerative diseases, the efficacy of SIRT2 inhibitors was linked to their ability to increase α-tubulin acetylation and inhibit the aggregation of polyglutamine, a hallmark of Huntington's disease. nih.gov Allosteric modulators of the EP2 receptor, including 2-piperidinyl phenyl benzamides, demonstrated neuroprotection against NMDA-induced excitotoxicity in primary neurons. nih.gov

Modulation of Inflammatory Responses: The anti-inflammatory efficacy of benzamides is typically quantified by measuring the reduction in paw edema in animal models. nih.govscispace.com Compounds are considered effective if they produce a significant percentage of edema inhibition. nih.gov For example, certain 1,4-dihydroquinazolin-3(2H)-yl benzamide derivatives showed edema inhibition ranging from 38.1% to 54.1%. nih.gov The mechanism of this anti-inflammatory action is often linked to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) and the reduction of pro-inflammatory cytokines like TNF-α and various interleukins. researchgate.netmdpi.com

Modulation of Host-Pathogen Responses: In infectious disease research, the efficacy of antiviral benzamides is evaluated by their ability to inhibit viral replication and protect cells from the virus-mediated cytopathic effect. scirp.org The potency is often expressed as an IC50 value, with lower values indicating greater potency. scirp.org For anti-parasitic benzamides, efficacy can be measured through survival assays of the target organism, such as the E. granulosus protoscolex survival assay, where a reduction in survival indicates activity. mdpi.com

Table 2: Assessment of Biological Efficacy in Preclinical Models

| Derivative/Class | Assessed Biological/Physiological Response | Outcome/Measurement | Reference(s) |

|---|---|---|---|

| [131I]MIP-1145 | Tumor Growth (Melanoma) | Significant reduction in tumor volume and regression with multiple doses. | nih.gov |

| C16 | Tumor Burden (Glioma) & Survival | Reduced bioluminescence signal; increased survival time. | acs.org |

| Tris-benzamide 18h | ERα-Coregulator Interaction | Disruption of protein-protein interaction and inhibition of transcriptional activity. | acs.org |

| Benzamide | Memory & Neuronal Apoptosis (Ischemia) | Reversal of memory impairment; decreased iNOS expression and fewer apoptotic neurons. | researchgate.net |

| SIRT2 Inhibitors | Protein Acetylation & Aggregation (HD) | Increased α-tubulin acetylation; inhibition of polyglutamine aggregation. | nih.gov |

| Dihydroquinazolinyl Benzamides | Inflammation (Edema) | Paw edema inhibition percentages up to 54.1%. | nih.gov |

| Benzamide Derivative (Cpd 39) | Viral Replication (Influenza A) | Inhibition of viral replication and cytopathic effect, with IC50 values in the sub-micromolar range. | scirp.org |

Computational Chemistry and Molecular Modeling Studies

Ligand-Based Drug Design (LBDD) Approaches

In the absence of a known 3D structure of a biological target, LBDD methods utilize the information from a set of molecules known to be active to develop a model that predicts the activity of new compounds.

Pharmacophore modeling identifies the essential three-dimensional arrangement of steric and electronic features that are necessary for a molecule to exert a specific biological activity. fiveable.menih.gov For N-(4-cyanophenyl)-3-methylbenzamide and its analogues, a ligand-based pharmacophore model would be constructed by aligning a set of structurally related active compounds and extracting their common chemical features.

These features typically include hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (HY), aromatic rings (AR), and positive or negative ionizable features. fiveable.me In the case of this compound, the nitrile group (-C≡N) and the amide oxygen would likely be identified as hydrogen bond acceptors, while the amide N-H group would act as a hydrogen bond donor. The two phenyl rings would be classified as aromatic and hydrophobic features.

The resulting pharmacophore model serves as a 3D query for virtual screening of large compound libraries to identify novel molecules with the potential for similar biological activity.

Illustrative Pharmacophoric Features of this compound

| Feature Type | Location on Moiety | Potential Role in Binding |

| Aromatic Ring (AR) | 3-methylphenyl group | π-π stacking interactions |

| Aromatic Ring (AR) | 4-cyanophenyl group | π-π stacking or cation-π interactions |

| Hydrogen Bond Acceptor (HBA) | Oxygen of the amide carbonyl | Interaction with donor groups in a receptor |

| Hydrogen Bond Donor (HBD) | Hydrogen of the amide nitrogen | Interaction with acceptor groups in a receptor |

| Hydrogen Bond Acceptor (HBA) | Nitrogen of the cyano group | Interaction with donor groups in a receptor |

| Hydrophobic (HY) | Methyl group | van der Waals interactions |

Quantitative Structure-Activity Relationship (QSAR) is a computational technique that aims to find a mathematical correlation between the chemical structures of a series of compounds and their biological activities. ijnrd.orgmdpi.com A QSAR model for a series of benzamide (B126) derivatives, including this compound, would be developed by calculating various molecular descriptors for each compound and correlating them with their measured biological activities. nih.gov

Molecular descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). ijnrd.org For this compound, relevant descriptors would include lipophilicity (LogP), electronic parameters (e.g., Hammett constants), and steric parameters (e.g., Taft parameters). The resulting QSAR equation can be used to predict the activity of newly designed benzamide derivatives, thereby prioritizing the synthesis of the most promising candidates. nih.gov

Hypothetical QSAR Equation for a Series of Benzamide Derivatives

A typical 2D-QSAR equation might look like:

pIC₅₀ = c₁(LogP) + c₂(CMR) - c₃(HD) + C*

Where:

pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

LogP represents the lipophilicity of the compound.

CMR is the calculated molar refractivity (a measure of steric bulk).

HD is the number of hydrogen bond donors.

c₁, c₂, c₃, and C are coefficients determined by statistical regression analysis.

This model would suggest how modifying these properties on the this compound scaffold could enhance biological activity.

Structure-Based Drug Design (SBDD) Approaches

When the three-dimensional structure of the biological target (e.g., an enzyme or receptor) is known, SBDD methods can be employed to design and optimize ligands.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. nih.govijcap.in A molecular docking study of this compound would involve placing the molecule into the binding site of a target protein and evaluating the binding affinity using a scoring function. youtube.com

The simulation would reveal the binding pose of this compound, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking with the amino acid residues in the binding pocket. The docking score provides an estimate of the binding free energy, which helps in ranking different compounds based on their predicted affinity for the target. ijcap.in

Illustrative Molecular Docking Results for this compound

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) | Type of Interaction |

| Kinase A | -8.5 | Lys72, Glu91, Leu148 | Hydrogen Bond, Hydrophobic |

| Protease B | -7.9 | Asp25, Gly27, Ile50 | Hydrogen Bond, van der Waals |

| Receptor C | -9.2 | Tyr371, Phe342, Asn368 | π-π Stacking, Hydrogen Bond |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of a ligand-protein complex over time. nih.govresearcher.life Following molecular docking, an MD simulation of the this compound-protein complex would be performed to assess the stability of the predicted binding pose and to analyze the interactions in a more dynamic context. researchgate.net

The simulation would track the movements of atoms in the complex, providing information on the flexibility of the ligand and the protein. Analysis of the MD trajectory can confirm the persistence of key interactions observed in docking and reveal the role of water molecules in mediating binding. The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time. researchgate.net

Quantum mechanical (QM) calculations are used to accurately model the electronic structure and properties of molecules. mdpi.comnih.govijirt.org For this compound, QM methods like Density Functional Theory (DFT) can provide a detailed understanding of its electronic properties, which are crucial for its reactivity and interaction with a biological target. mdpi.comijirt.org

Key properties that would be calculated include the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity. The electrostatic potential map would highlight the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, indicating sites for potential electrostatic and hydrogen bonding interactions. rowansci.com

Illustrative QM-Calculated Properties for this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Region susceptible to electrophilic attack |

| LUMO Energy | -1.2 eV | Region susceptible to nucleophilic attack |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 4.2 Debye | Measure of the molecule's overall polarity |

Application in Understanding Reaction Mechanisms (e.g., synthesis, chemical transformations)

Computational chemistry and molecular modeling serve as powerful tools to elucidate the intricate mechanisms of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. While specific computational studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of its synthesis fall under the well-studied category of amide bond formation. The reaction mechanisms for similar transformations have been investigated using theoretical methods, offering a predictive framework for understanding the synthesis of this specific molecule.

The formation of this compound typically involves the coupling of 3-methylbenzoyl chloride with 4-aminobenzonitrile (B131773). The generally accepted mechanism for this type of reaction is a nucleophilic acyl substitution. Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in dissecting the energetics and pathways of such reactions.

A plausible reaction pathway involves the nucleophilic attack of the amino group of 4-aminobenzonitrile on the carbonyl carbon of 3-methylbenzoyl chloride. This step proceeds through a tetrahedral intermediate. The stability and energy barriers associated with the formation and collapse of this intermediate are critical in determining the reaction kinetics. DFT calculations on analogous systems have shown that the formation of the tetrahedral intermediate is often the rate-determining step.

For instance, in related ruthenium-catalyzed amide formation reactions, DFT studies have been employed to map out the entire catalytic cycle, including the activation of the amine, the formation of the amide bond, and the regeneration of the catalyst. These studies reveal the free energy barriers for each elementary step. Although this compound synthesis is often performed without a catalyst, the fundamental steps of nucleophilic attack and leaving group departure are comparable.

Furthermore, computational models can predict the influence of substituents on both the acyl chloride and the aniline (B41778) derivative on the reaction rate. The electron-withdrawing nature of the cyano group on 4-aminobenzonitrile and the electron-donating nature of the methyl group on the benzoyl chloride moiety can be computationally modeled to understand their electronic effects on the transition state energies.

Below is a hypothetical data table, based on DFT calculations of analogous benzamide formation reactions, illustrating the type of quantitative data that can be obtained from such studies.

| Reaction Step | Intermediate/Transition State | Calculated Parameter | Value (kcal/mol) |

| Step 1: Nucleophilic Attack | |||

| Reactants (3-methylbenzoyl chloride + 4-aminobenzonitrile) | Relative Energy | 0.0 | |

| Tetrahedral Intermediate | Formation Energy | -5.2 | |

| Transition State 1 (TS1) | Activation Energy (ΔG‡) | +15.8 | |

| Step 2: Leaving Group Departure | |||

| Transition State 2 (TS2) | Activation Energy (ΔG‡) | +8.1 | |

| Products (this compound + HCl) | Reaction Energy (ΔG) | -12.4 |

Note: The values in this table are illustrative and based on computational studies of similar amide bond formation reactions. They are intended to demonstrate the type of information that can be generated through molecular modeling.

Future Perspectives and Challenges in Research on N 4 Cyanophenyl 3 Methylbenzamide

Identification of Novel Biological Targets and Phenotypes

The quest to fully elucidate the biological role of N-(4-cyanophenyl)-3-methylbenzamide is ongoing, with current research pointing towards several potential targets and phenotypic outcomes. The identification of these targets is crucial for understanding its mechanism of action and therapeutic potential.

Initial investigations and the study of structurally similar compounds suggest that this compound may interact with a range of biological molecules. Phenotypic screening, a powerful approach in drug discovery, has been instrumental in identifying the anti-cancer activity of various benzamide (B126) derivatives. nih.govfrontiersin.orgdrugtargetreview.com For instance, a phenotypic high-throughput screen identified a benzamide-phenyl piperazine (B1678402) compound with activity against small cell lung cancer cells, and its efficacy was linked to the covalent modification of β-tubulin. nih.govacs.org

Analogs of this compound have shown affinity for dopamine (B1211576) receptors. Notably, the compound PD-168077, chemically known as N-((4-(2-cyanophenyl)piperazin-1-yl)methyl)-3-methylbenzamide, is a selective agonist for the dopamine D4 receptor. nih.govnih.govdrugbank.comnih.govmdpi.combindingdb.orgepa.gov This suggests that this compound itself could potentially modulate dopaminergic signaling, a pathway implicated in various neurological and psychiatric conditions.

Furthermore, studies on other benzamide derivatives have revealed inhibitory activity against enzymes like Sirtuin 2 (SIRT2), a class III histone deacetylase. nih.gov The development of potent and selective SIRT2 inhibitors from a sulfobenzoic acid scaffold highlights the potential for benzamide-containing molecules to target enzymes involved in cellular regulation and neuroprotection. nih.gov The exploration of this compound's activity against these and other potential targets, such as those identified through computational predictions, remains a key area for future research.

Future research will likely involve a combination of target-based and phenotypic screening approaches. High-throughput screening of this compound against diverse panels of receptors, enzymes, and cell lines will be essential to uncover novel biological activities and associated phenotypes.

Advanced Synthetic Strategies and Scalable Production Methodologies

The efficient and scalable synthesis of this compound is a critical prerequisite for its extensive biological evaluation and potential future applications. Current synthetic approaches primarily revolve around the formation of the central amide bond.

A common and well-established method for synthesizing benzamides is the reaction of a carboxylic acid or its activated derivative with an amine. nih.gov For this compound, this would typically involve the coupling of 3-methylbenzoic acid with 4-aminobenzonitrile (B131773). evitachem.com Standard amide coupling procedures often utilize activating agents to facilitate the reaction.

One straightforward approach is the conversion of 3-methylbenzoic acid to its more reactive acyl chloride, 3-methylbenzoyl chloride, which then readily reacts with 4-aminobenzonitrile to form the desired amide. bath.ac.uk Alternatively, a variety of coupling reagents can be employed to promote the direct amidation of the carboxylic acid and amine.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper and more holistic understanding of the biological effects of this compound, the integration of various "omics" data is a powerful and necessary future direction. nygen.iopluto.bio Single-omics studies, while informative, provide only a snapshot of a specific molecular layer. A multi-omics approach, combining genomics, transcriptomics, proteomics, and metabolomics, can offer a more complete picture of the cellular response to this compound. nih.govthermofisher.comresearchgate.net

By analyzing changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics) in cells or tissues treated with this compound, researchers can begin to construct a comprehensive network of its molecular interactions. nih.govthermofisher.com This integrated analysis can help to:

Identify primary and secondary biological targets: By correlating changes across different omics layers, it may be possible to distinguish direct targets from downstream effects.

Elucidate mechanisms of action: Understanding the pathways and biological processes that are perturbed by the compound can provide insights into how it exerts its phenotypic effects. nygen.ioresearchgate.net

Discover biomarkers of response: Identifying molecular signatures that correlate with sensitivity or resistance to the compound can aid in patient stratification for potential future clinical applications. nygen.io

Predict potential off-target effects: A comprehensive omics analysis may reveal unintended molecular interactions, which is crucial for assessing the compound's safety profile. nygen.io

While the application of multi-omics to study this compound is still in its infancy, the methodologies and computational tools for such analyses are rapidly advancing. pluto.bionih.gov Future research in this area will be critical for moving beyond a simple ligand-target interaction model to a systems-level understanding of the compound's biology.

Development of Specialized Research Tools and Probes

To facilitate a more precise investigation of the biological functions of this compound, the development of specialized research tools and chemical probes is essential. nih.gov These tools can enable researchers to study the compound's interactions in a more controlled and targeted manner.

A key strategy in chemical biology is the creation of "clickable" chemical probes. nih.gov This involves modifying the structure of a bioactive molecule, such as this compound, to include a small, inert chemical handle (like an alkyne or azide). This modified probe retains its biological activity and can be used in living cells or cell lysates to covalently label its interacting partners. Subsequent "click chemistry" with a reporter tag (e.g., a fluorescent dye or biotin) allows for the visualization and identification of these targets. nih.govacs.org The development of a clickable version of this compound would be a significant step forward in definitively identifying its direct binding partners within the complex cellular environment.

Another important set of tools are matched-pair inactive analogs. These are compounds that are structurally very similar to the active probe but lack its biological activity. nih.gov By comparing the effects of the active probe and its inactive counterpart, researchers can more confidently attribute observed biological effects to the specific on-target activity of the compound. The synthesis and characterization of an inactive analog of this compound would be invaluable for validating its biological targets and downstream effects.

Furthermore, the development of high-affinity radiolabeled or fluorescently tagged ligands based on the this compound scaffold could enable quantitative binding assays and imaging studies to determine the localization and density of its targets in cells and tissues. These specialized research tools will be instrumental in dissecting the intricate molecular pharmacology of this compound and advancing our understanding of its role in biology and disease.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-cyanophenyl)-3-methylbenzamide, and how can reaction yields be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between substituted benzoyl chlorides and aryl amines. For example, 3-methylbenzoyl chloride can react with 4-cyanophenylamine under anhydrous conditions in the presence of a base (e.g., triethylamine) in dichloromethane or THF. Yields (71–92%) are optimized by controlling stoichiometry, reaction temperature (0–25°C), and solvent polarity . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity. Monitoring by TLC or HPLC is critical to track intermediate formation .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Structural validation employs spectroscopic techniques:

- 1H/13C-NMR : Peaks for the methyl group (~2.4 ppm, singlet) and cyano-substituted phenyl ring (C≡N stretch at ~2220 cm⁻¹ in IR) confirm substituent positions .

- Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) align with the theoretical molecular weight (e.g., C₁₅H₁₁N₂O: 253.3 g/mol) .

- X-ray Crystallography : For crystalline derivatives, SHELX programs (e.g., SHELXL) refine atomic coordinates, with validation tools like PLATON ensuring geometric accuracy .

Q. What solvents and conditions are suitable for recrystallizing this compound?

- Methodological Answer : Ethanol-water mixtures or acetonitrile are preferred due to moderate solubility. Slow evaporation at 4°C yields high-purity crystals. For polymorph screening, solvent-antisolvent (e.g., DMSO + diethyl ether) methods under controlled humidity are recommended .

Advanced Research Questions

Q. How can crystallographic data for this compound derivatives be refined to resolve disorder or twinning?

- Methodological Answer : For disordered structures, SHELXL’s PART instruction partitions overlapping electron densities. Twinned data (e.g., non-merohedral twins) require HKLF5 format in SHELX and the BASF parameter for scale factor refinement. Validation with CheckCIF/PLATON identifies symmetry violations or missed symmetry elements . ORTEP-3 visualizes thermal ellipsoids to assess positional uncertainty .

Q. What strategies address low reactivity in further functionalization of this compound?

- Methodological Answer : The cyano group’s electron-withdrawing nature deactivates the phenyl ring. Strategies include:

- Directed ortho-Metalation : Use LDA or TMPLi to introduce substituents at the ortho position relative to the cyano group .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with Pd(PPh₃)₄/K₂CO₃ in DMF/H₂O at 80°C installs aryl/heteroaryl groups .

Q. How do electronic effects of the 4-cyanophenyl group influence the compound’s biological activity in medicinal chemistry studies?

- Methodological Answer : The cyano group enhances binding to hydrophobic pockets in enzymes (e.g., kinase ATP-binding sites) and improves metabolic stability by resisting oxidative degradation. Computational docking (AutoDock Vina) and MD simulations quantify binding affinities. Comparative studies with analogs (e.g., 4-trifluoromethylphenyl) reveal substituent-dependent SAR trends .

Data Contradiction and Validation

Q. How to resolve discrepancies in reported melting points or spectral data for this compound derivatives?

- Methodological Answer : Discrepancies arise from polymorphic forms or impurities. Solutions include:

- DSC/TGA Analysis : Determine if thermal events (e.g., melt-recrystallization) explain divergent melting points .

- Synchrotron XRD : High-resolution data resolves subtle structural differences.

- Reproducibility Checks : Standardize synthetic protocols (e.g., solvent purity, drying time) across labs .

Software and Tools for Structural Analysis

- Crystallography : SHELX suite (structure solution/refinement) , WinGX (data integration) , Olex2 (visualization).

- Spectroscopic Validation : MestReNova (NMR peak fitting), GaussView (DFT-calculated IR spectra).

- Biological Activity Prediction : SwissDock (molecular docking), PyMOL (binding site visualization).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.